(2,3-Difluorophenyl)thiourea CAS number
(2,3-Difluorophenyl)thiourea CAS number
An In-depth Technical Guide to (2,3-Difluorophenyl)thiourea
Topic: (2,3-Difluorophenyl)thiourea CAS Number: 572889-25-9
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of (2,3-Difluorophenyl)thiourea, a key chemical intermediate in the field of medicinal chemistry. Identified by its CAS Number 572889-25-9, this compound serves as a critical building block for the synthesis of novel, biologically active molecules.[1] Its structural features—a difluorinated phenyl ring coupled with a thiourea moiety—make it a valuable scaffold for developing enzyme inhibitors and receptor modulators, particularly in oncology research.[1] This document details its physicochemical properties, provides an established synthetic protocol, explores its applications in drug discovery, outlines safety and handling procedures, and is grounded in authoritative references to ensure scientific integrity.
Core Physicochemical and Structural Properties
(2,3-Difluorophenyl)thiourea is a solid organic compound whose utility in synthesis is defined by its distinct chemical characteristics. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, influencing its reactivity and its potential interactions with biological targets. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 572889-25-9 | [1][2][3] |
| Molecular Formula | F₂C₆H₃NHCSNH₂ | [1][2] |
| Molecular Weight | 188.20 g/mol | [1][2] |
| Appearance | Solid | [2][4] |
| Melting Point | 139-143 °C (lit.) | [2][4][5] |
| Assay Purity | ≥97% | [2][4] |
| MDL Number | MFCD07368705 | [1][2] |
| InChI Key | UUQZTECZSCPOLX-UHFFFAOYSA-N | [2][4] |
| SMILES String | NC(=S)Nc1cccc(F)c1F | [2][4] |
| Storage Conditions | Store at 2-8°C, keep dry and sealed | [1] |
Synthesis Protocol: A Field-Proven Methodology
The synthesis of aryl thioureas is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an appropriately substituted aniline with a source of thiocyanate in an acidic medium. This specific protocol is adapted from established procedures for similar fluorinated anilines.[6]
Causality of Experimental Design
The reaction proceeds via the in situ formation of isothiocyanic acid (HNCS) from the reaction of a thiocyanate salt (e.g., KSCN) with a strong acid (e.g., HCl). The nucleophilic aniline (2,3-difluoroaniline) then attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the target thiourea derivative. The acid serves a dual purpose: it catalyzes the formation of the reactive isothiocyanate and protonates the aniline, influencing the reaction equilibrium. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of (2,3-Difluorophenyl)thiourea.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1.0 eq), potassium thiocyanate (1.5 eq), and water.
-
Acidification: Slowly add concentrated hydrochloric acid (2.0 eq) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.
-
Final Product: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2,3-Difluorophenyl)thiourea.
Role in Drug Discovery and Medicinal Chemistry
Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry.[7] This is due to the thiourea moiety's ability to act as a robust hydrogen-bond donor (via the N-H groups) and acceptor (via the sulfur atom), enabling strong and specific interactions with the active sites of enzymes and receptors.[7][8]
(2,3-Difluorophenyl)thiourea is particularly valuable as a synthetic intermediate for several reasons:
-
Enzyme Inhibition: It is a precursor for small-molecule kinase inhibitors and other enzyme modulators, which are crucial in cancer therapy.[1][9] The thiourea core can mimic the hydrogen bonding patterns of native ligands.
-
Structure-Activity Relationship (SAR) Studies: The difluorophenyl group provides a unique electronic and steric profile. Researchers can systematically modify this part of the molecule to probe interactions within a biological target, optimizing for potency and selectivity.[1]
-
Broad Biological Potential: The broader class of thiourea derivatives has demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, making this scaffold highly versatile.[9][10]
Conceptual Mechanism of Action: Enzyme Inhibition
The diagram below illustrates conceptually how a thiourea-based inhibitor, derived from a precursor like (2,3-Difluorophenyl)thiourea, can occupy the active site of a target enzyme, blocking its function.
Caption: Conceptual binding of a thiourea inhibitor within an enzyme's active site.
Safety, Handling, and Hazard Profile
As with any laboratory chemical, proper handling of (2,3-Difluorophenyl)thiourea is essential. It is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Classification[2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Protocol for Safe Handling
This protocol constitutes a self-validating system for minimizing exposure and ensuring laboratory safety.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[11] Ensure adequate ventilation in the work area.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[11] For weighing or operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[2]
-
Dispensing and Use: Avoid creating dust clouds.[11] Use appropriate tools (e.g., spatulas) for transferring the solid. Do not eat, drink, or smoke in the handling area.[12]
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for chemical waste disposal.[11]
-
First Aid:
-
If Swallowed: Rinse mouth and immediately call a poison control center or physician.[11]
-
On Skin: Immediately wash off with plenty of soap and water.[12]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[1][11]
References
- (2,3-Difluorophenyl)thiourea - MySkinRecipes. (URL: )
-
(2,3-Difluorophenyl)thiourea, | 654833-5G | SIGMA-ALDRICH. (URL: [Link])
-
(2,4-Difluorophenyl)thiourea | C7H6F2N2S | CID 2734207 - PubChem. (URL: [Link])
-
Safety Data Sheet Thiourea - Redox. (URL: [Link])
-
(2,3-difluorophenyl)thiourea (C7H6F2N2S) - PubChemLite. (URL: [Link])
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (URL: [Link])
-
1-(2,4-Difluorophenyl)thiourea - PMC - NIH. (URL: [Link])
-
Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (URL: [Link])
-
Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (URL: [Link])
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (URL: [Link])
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - MDPI. (URL: [Link])
Sources
- 1. (2,3-Difluorophenyl)thiourea [myskinrecipes.com]
- 2. (2,3-Difluorophenyl)thiourea 97 572889-25-9 [sigmaaldrich.com]
- 3. 572889-25-9|1-(2,3-Difluorophenyl)thiourea|BLD Pharm [bldpharm.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. (2,3-DIFLUOROPHENYL)THIOUREA CAS#: [m.chemicalbook.com]
- 6. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [biointerfaceresearch.com]
- 9. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
